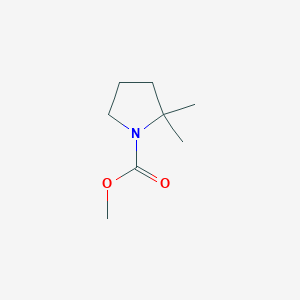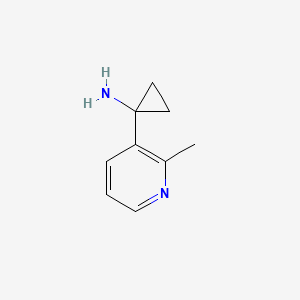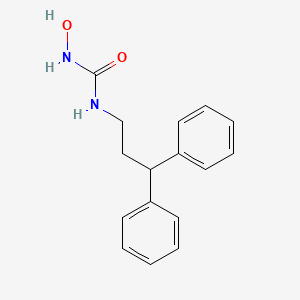
1,3-Dimethylacridine-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylacridine-9(10H)-one is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an acridine core with two methyl groups at positions 1 and 3, and a ketone group at position 9.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylacridine-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Another method involves the condensation of 2-aminoacetophenone with formaldehyde and subsequent cyclization. This reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylacridine-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dimethylacridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,3-Dimethylacridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethylacridine-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethylacridine-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 1,3-Dimethylacridine-9(10H)-one, known for its wide range of applications.
9,10-Dihydro-9,9-dimethylacridine: A similar compound with a reduced acridine core.
1,3-Dimethylacridine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and a ketone functional group, which imparts distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1,3-dimethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
NRODHQKBDDFDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


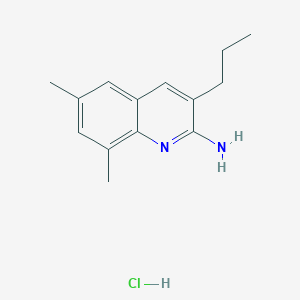

![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
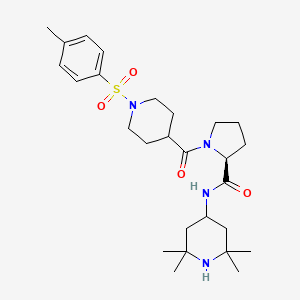
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)


![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

